N-Propanoyl-D-glucosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6+,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOFLYMMXWXNB-HIORRCEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960960 | |
| Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40549-20-0 | |
| Record name | N-Propanoylglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040549200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Propanoyl D Glucosamine and Its Derivatives
Chemical Synthesis Approaches to N-Propanoyl-D-glucosamine
Chemical synthesis provides a versatile platform for the preparation of this compound and its analogs, allowing for precise control over the molecular architecture. Key to these synthetic strategies are the selective modification of the glucosamine (B1671600) backbone, the judicious use of protecting groups, and the introduction of various functionalities for specialized applications.
Regioselective Acylation Techniques for N-Propanoation
The selective N-acylation of D-glucosamine is a cornerstone of the synthesis of this compound. Due to the presence of multiple hydroxyl groups and a primary amine, direct acylation can lead to a mixture of products. Therefore, regioselective methods are employed to ensure that the propanoyl group is introduced exclusively at the amino group.
One common strategy involves the initial protection of the hydroxyl groups, followed by the acylation of the free amino group. However, a more direct approach takes advantage of the higher nucleophilicity of the amino group compared to the hydroxyl groups under specific reaction conditions. For instance, the reaction of D-glucosamine hydrochloride with propanoyl chloride or propanoic anhydride in the presence of a suitable base can favor N-acylation. The choice of solvent and base is crucial in modulating the reactivity and selectivity of this transformation.
Another powerful technique for achieving regioselectivity is through the use of stannylene acetals. This method involves the temporary protection of vicinal diols as a stannylene acetal, which enhances the nucleophilicity of one of the hydroxyl groups, allowing for selective acylation at other positions. While typically used for O-acylation, this methodology can be adapted to favor N-acylation by careful selection of reagents and reaction conditions.
The synthesis of various N-acyl-D-glucosamine derivatives has been reported, demonstrating the feasibility of selective N-acylation. For example, N-butyryl-D-glucosamine has been synthesized from D-glucosamine and butyric anhydride nih.gov. Similarly, a range of 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine derivatives have been prepared from glucosamine hydrochloride using pyridine as a catalyst rsc.org. These examples underscore the general applicability of selective N-acylation in preparing compounds structurally related to this compound.
Table 1: Comparison of Regioselective N-Acylation Techniques
| Technique | Reagents | Key Features |
| Direct N-acylation | Propanoyl chloride/anhydride, Base | Simpler procedure, relies on differential nucleophilicity. |
| Stannylene Acetal Method | Organotin reagents (e.g., Bu2SnO) | Enables high regioselectivity for O-acylation, can be adapted for N-acylation. |
| Per-O-silylation followed by N-acylation | Silylating agent, Propanoyl chloride | Protects hydroxyl groups, allowing for clean N-acylation. |
Synthesis of this compound Analogs and Probes
The synthesis of analogs and probes of this compound is essential for studying its metabolic pathways, identifying its interacting partners, and visualizing its localization within biological systems. These specialized molecules often incorporate isotopic labels, fluorescent tags, or affinity handles.
Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the structure of this compound. These labeled compounds can be used as tracers in metabolic studies to follow their fate in cells or organisms using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials or reagents. For instance, ¹³C-labeled D-glucosamine can be N-propanoylated to yield the corresponding labeled product. Alternatively, labeled propanoyl groups can be introduced using ¹³C- or ²H-labeled propanoyl chloride or anhydride. The position of the isotopic label can be strategically chosen to probe specific metabolic transformations.
Fluorescent and affinity-tagged probes are invaluable tools for studying the biological functions of this compound. Fluorescent probes allow for the visualization of the molecule's distribution and dynamics in living cells, while affinity probes are used to isolate and identify its binding partners.
The synthesis of these probes involves the covalent attachment of a fluorescent dye or an affinity tag, such as biotin, to the this compound scaffold. The linker used to attach the tag is crucial and must be designed to minimize perturbation of the biological activity of the parent molecule. The tag can be introduced at various positions, often at one of the hydroxyl groups, after appropriate protecting group manipulations.
For example, a fluorescent probe could be synthesized by reacting a suitably protected this compound derivative with an activated fluorescent dye. Similarly, a biotinylated probe can be prepared by coupling biotin to the glucosamine backbone. The synthesis of biotin-tagged chitosan oligomers, which are polymers of glucosamine, has been reported, demonstrating the feasibility of such modifications nih.gov. Photoaffinity labeling is another powerful technique where a photoreactive group is incorporated into the molecule to allow for covalent cross-linking to its binding partners upon photoirradiation nih.govnih.govenamine.net.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and selective synthesis. Enzymes offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions, which can simplify the synthetic route and reduce the need for extensive protecting group manipulations.
The chemoenzymatic synthesis of this compound can be envisioned through the use of a glucosamine N-acyltransferase. These enzymes catalyze the transfer of an acyl group from an activated donor, such as propanoyl-coenzyme A (propanoyl-CoA), to the amino group of D-glucosamine. While glucosamine N-acetyltransferase, which uses acetyl-CoA as the acyl donor, is well-characterized, it is plausible that other N-acyltransferases with broader substrate specificity could accept propanoyl-CoA wikipedia.org.
A potential chemoenzymatic route would involve the enzymatic N-propanoation of D-glucosamine using a suitable N-acyltransferase and propanoyl-CoA. The propanoyl-CoA could be generated in situ or added to the reaction mixture. This approach would offer a highly selective and environmentally friendly alternative to purely chemical methods. The production of N-acetyl-D-glucosamine from fungal biomass using enzymes like chitinase and beta-n-acetyl-glucosaminidase also highlights the potential of enzymatic methods in the synthesis of N-acylated glucosamine derivatives google.com.
Enzymatic N-Acylation of Glucosamine
The foundational step in producing this compound is the N-acylation of the primary amino group of D-glucosamine. This reaction is catalyzed by N-acyltransferase enzymes, which transfer an acyl group from an activated donor, typically an acyl-Coenzyme A (CoA) thioester, to the glucosamine substrate.
In the case of this compound synthesis, the enzyme utilizes propionyl-CoA as the acyl donor. The reaction proceeds as follows:
D-glucosamine + Propionyl-CoA → this compound + CoA-SH
While much of the literature focuses on the synthesis of the more common N-acetyl-D-glucosamine (GlcNAc) using acetyl-CoA, the enzymatic machinery often exhibits a degree of promiscuity, allowing for the use of other short-chain acyl-CoAs. For example, studies on enzymes like glucosamine-6-phosphate N-acetyltransferase have shown they can sometimes accept alternative acyl donors, although often with different efficiencies. The ability of certain enzymes to utilize propionyl-CoA has been documented in other metabolic contexts; for instance, N-acetylglutamate synthetase can use propionyl-CoA as a substrate to form N-propionylglutamate nih.gov. This principle supports the feasibility of using specific N-acyltransferases to produce this compound.
Research in this area often involves screening for enzymes with suitable substrate specificity or engineering existing enzymes to enhance their activity with non-native acyl-CoA donors.
| Component | Role in Synthesis | Example/Specification |
|---|---|---|
| Amino Sugar Substrate | Acceptor of the acyl group | D-glucosamine |
| Acyl Donor | Provides the propanoyl group | Propionyl-Coenzyme A (Propionyl-CoA) |
| Enzyme | Catalyzes the transfer reaction | N-acyltransferase |
| Product | The target N-acylated sugar | This compound |
| Byproduct | Released after acyl transfer | Coenzyme A (CoA-SH) |
Integration into Multi-Enzyme Cascade Systems for Glycoconjugate Synthesis
For the synthesis of a glycoconjugate containing this compound, a cascade would typically involve several sequential enzymatic steps:
N-Acylation: The initial N-propanoylation of glucosamine as described in the previous section.
Phosphorylation: A kinase enzyme phosphorylates this compound to form this compound-6-phosphate.
Isomerization: A mutase converts the 6-phosphate into this compound-1-phosphate.
Activation: A pyrophosphorylase activates the sugar phosphate using a nucleotide triphosphate (e.g., UTP) to form the high-energy sugar donor, UDP-N-Propanoyl-D-glucosamine.
Glycosylation: A specific glycosyltransferase transfers the this compound moiety from the UDP-sugar donor to an acceptor molecule (e.g., a peptide, lipid, or another sugar), forming the final glycoconjugate.
A critical aspect of these cascades is the regeneration of expensive cofactors like nucleotide sugars. researchgate.netnih.govnih.gov By including additional enzymes, the nucleotide byproduct (e.g., UDP) from the glycosyltransferase reaction can be recycled back into the activated sugar donor (UDP-N-Propanoyl-D-glucosamine), making the process more economically viable for large-scale synthesis. nih.gov
| Step | Enzyme Class | Reaction |
|---|---|---|
| 1 | N-acyltransferase | Glucosamine + Propionyl-CoA → this compound |
| 2 | Hexokinase | This compound + ATP → this compound-6-P |
| 3 | Phosphoacetylglucosamine Mutase | This compound-6-P ↔ this compound-1-P |
| 4 | UDP-sugar Pyrophosphorylase | This compound-1-P + UTP → UDP-N-Propanoyl-D-glucosamine + PPi |
| 5 | Glycosyltransferase | UDP-N-Propanoyl-D-glucosamine + Acceptor → Glycoconjugate + UDP |
Biosynthetic Routes to this compound
While enzymatic synthesis in vitro provides a clear path to this compound, its natural biosynthesis in organisms is not well-documented. The primary metabolic route for producing N-acylated amino sugars in virtually all organisms is the Hexosamine Biosynthesis Pathway (HBP). researchwithrutgers.comnih.govfrontiersin.org This pathway naturally produces Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for protein glycosylation and other cellular components. researchwithrutgers.comnih.gov
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgresearchgate.net The key steps are:
Fructose-6-phosphate is converted to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.net
Glucosamine-6-phosphate is then acetylated using acetyl-CoA to form N-acetylglucosamine-6-phosphate. frontiersin.orgresearchgate.net This is the step where the N-acyl group is introduced.
Subsequent steps convert this intermediate to the activated sugar nucleotide, UDP-GlcNAc. researchgate.net
The natural occurrence of this compound would require the HBP to utilize propionyl-CoA instead of acetyl-CoA at the N-acetylation step. While some enzymes can exhibit relaxed substrate specificity, acetyl-CoA is the overwhelmingly preferred substrate in this pathway. Therefore, a dedicated, widespread biosynthetic pathway for this compound is not known to exist. Its presence in any specific organism would likely be the result of a minor, non-specific activity of the conventional HBP enzymes with an available pool of propionyl-CoA, rather than a distinct, evolved metabolic route.
| Step | Enzyme | Substrates | Product |
|---|---|---|---|
| 1 | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-P, Glutamine | Glucosamine-6-P |
| 2 | Glucosamine-6-phosphate N-acetyltransferase (GNA1) | Glucosamine-6-P, Acetyl-CoA | N-acetylglucosamine-6-P |
| 3 | Phosphoacetylglucosamine mutase (AGM1) | N-acetylglucosamine-6-P | N-acetylglucosamine-1-P |
| 4 | UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | N-acetylglucosamine-1-P, UTP | UDP-N-acetylglucosamine |
Enzymatic Biotransformations and Metabolic Integration of N Propanoyl D Glucosamine in Model Systems
Enzymatic Specificity and Promiscuity Towards N-Propanoyl-D-glucosamine
The metabolic fate of this compound is initiated by its interaction with enzymes that normally process the endogenous substrate, GlcNAc. The ability of these enzymes to recognize and process this analog, which differs only by an additional methylene (B1212753) group in the N-acyl chain, is critical for its downstream integration.
N-Acetylglucosamine 2-Epimerase (GNE/MNK) Activity with this compound
The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK) is the gatekeeper for sialic acid biosynthesis, catalyzing the initial two steps in the pathway. acs.orgfrontiersin.org The epimerase domain of GNE converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc). acs.org However, a related enzyme class, N-acyl-D-glucosamine 2-epimerase (AGE), which catalyzes the reversible epimerization of N-acyl-D-glucosamine to N-acyl-D-mannosamine, demonstrates significant substrate promiscuity. nih.gov Studies have shown that these epimerases can accommodate variations in the N-acyl group. rsc.org
The successful in vivo conversion of this compound into N-propanoyl neuraminic acid in rat models serves as definitive evidence that the epimerase activity of the GNE/MNK complex accepts this compound as a substrate, converting it to N-propanoyl-D-mannosamine. nih.gov This demonstrates the enzyme's promiscuity, allowing the metabolic pathway to proceed with the unnatural analog. While the natural substrate N-acetyl-D-glucosamine generally shows a higher rate of uptake and incorporation in most organs, the processing of this compound is nonetheless efficient enough to result in modified cell surface glycans. nih.gov
Glycosyltransferase Interactions and Substrate Utilization
Once unnatural monosaccharides are activated into nucleotide-sugar donors, their incorporation into growing glycan chains is mediated by glycosyltransferases. The promiscuity of these enzymes is essential for the final step of metabolic glycoengineering.
Research has shown that certain galactosyltransferases exhibit relaxed substrate specificity. N-acyl derivatives of glucosamine (B1671600), including N-butyrylglucosamine, have been shown to be good substrates for galactosyltransferases from bone and cartilage cells, as well as for the purified enzyme from bovine milk. nih.gov This indicates that the enzyme can accommodate N-acyl chains longer than the natural acetyl group, suggesting that this compound would also function as an acceptor substrate. nih.gov
Furthermore, the successful incorporation of N-propanoyl neuraminic acid (Neu5Prop) into glycoproteins and serum glycoconjugates in vivo confirms that sialyltransferases can utilize the activated form of this unnatural sialic acid, CMP-Neu5Prop, as a donor substrate. nih.govnih.gov Vertebrate sialyltransferases are known to be relatively promiscuous towards donor substrates, allowing them to transfer modified sialic acids onto terminal glycan structures. nih.gov
Hydrolase-Mediated Cleavage and Degradation Pathways
The degradation of N-acyl-D-glucosamine derivatives is primarily carried out by glycoside hydrolases, such as chitinases. These enzymes are crucial for the breakdown of chitin (B13524), a polymer of N-acetyl-D-glucosamine. frontiersin.org Chitinolytic enzymes, which include endochitinases and N-acetyl-β-glucosaminidases, typically exhibit specificity for the N-acetyl group at the C2 position of the glucosamine unit. frontiersin.orgnih.gov Hydrogen bonding between the enzyme's active site and the substrate's N-acetyl group is a key driver for substrate recognition. nih.gov
While extensive research exists on the enzymatic hydrolysis of chitin and its N-acetylated monomers, specific studies on hydrolases that cleave this compound are not prominent in the literature. The established specificity of chitinases for the N-acetyl moiety suggests that this compound would likely be a poor substrate for these common hydrolases. nih.gov Similarly, enzymes responsible for de-N-acetylation, such as chitin deacetylases, also possess active sites tailored to the acetyl group, making their activity on an N-propanoyl analog uncertain. nih.gov The degradation of this compound within cellular systems may therefore rely on less specific enzymatic pathways or non-enzymatic chemical hydrolysis under certain conditions. rsc.org
Acetyl-CoA:Glucosamine-6-phosphate N-acetyltransferase (GNA1) and N-Propanoyl Transfer
Acetyl-CoA:Glucosamine-6-phosphate N-acetyltransferase (GNA1) is a key enzyme in the hexosamine biosynthetic pathway, catalyzing the transfer of an acetyl group from acetyl-CoA to glucosamine-6-phosphate (GlcN-6P) to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). pnas.org
Crucially, human GNA1 has been found to possess a relaxed donor substrate specificity. pnas.org The enzyme is capable of transferring acyl groups of up to four carbons in length from their respective Coenzyme A (CoA) donors to GlcN-6P. This promiscuity allows GNA1 to utilize propionyl-CoA as a donor, catalyzing the formation of N-propanoyl-glucosamine-6-phosphate. pnas.org This finding highlights a potential alternative metabolic route where glucosamine could be directly N-propanoylated within the cell if propionyl-CoA is available.
| Acyl-CoA Donor | Carbon Chain Length | Serves as GNA1 Substrate |
|---|---|---|
| Acetyl-CoA | 2 | Yes |
| Propionyl-CoA | 3 | Yes |
| n-Butyryl-CoA | 4 | Yes |
| Isobutyryl-CoA | 4 | Yes |
| Isovaleryl-CoA | 5 | No |
| Decanoyl-CoA | 10 | No |
Incorporation of this compound into Glycoconjugates in Model Systems
The enzymatic tolerance for this compound allows it to enter the sialic acid biosynthetic pathway, ultimately leading to its incorporation into complex carbohydrates known as glycoconjugates. nih.gov This process has been demonstrated in vivo, providing a powerful method to alter cell-surface glycosylation for functional studies.
Biosynthesis of N-Propanoyl Neuraminic Acid (Neu5Prop) from this compound
The biosynthesis of N-propanoyl neuraminic acid (Neu5Prop) from the precursor this compound has been successfully demonstrated in a rat model. nih.gov When administered in vivo, this compound is metabolized through the sialic acid pathway, leading to the formation of Neu5Prop, which is subsequently incorporated into both membrane and serum glycoproteins. nih.gov
The metabolic pathway mirrors that of the natural substrate:
Epimerization: this compound is first converted to N-propanoyl-D-mannosamine by the epimerase function of the GNE/MNK enzyme.
Phosphorylation: The kinase domain of GNE/MNK then phosphorylates N-propanoyl-D-mannosamine to produce N-propanoyl-D-mannosamine-6-phosphate.
Condensation & Activation: Subsequent enzymatic steps lead to the synthesis of Neu5Prop, which is then activated to CMP-Neu5Prop.
Transfer: Finally, sialyltransferases transfer Neu5Prop from the CMP-Neu5Prop donor onto the termini of glycan chains of glycoproteins and glycolipids. nih.gov
Glycoengineering Strategies utilizing this compound Precursors
Metabolic glycoengineering is a powerful technique used to modify the glycan structures on the surface of cells by introducing unnatural monosaccharide precursors into their biosynthetic pathways. nih.gov this compound serves as a precursor in such strategies, leading to the expression of glycoproteins and glycolipids with modified sialic acids. The process leverages the cell's natural metabolic machinery, which can tolerate and process certain unnatural substrates. nih.govnih.gov
When cells are supplied with this compound, it is metabolized into N-propanoylmannosamine (ManNProp) and subsequently converted into the unnatural sialic acid, N-propanoylneuraminic acid (Neu5Prop). This modified sialic acid possesses a propanoyl side chain instead of the natural acetyl group. Neu5Prop is then incorporated into the terminal positions of N-glycans and other glycoconjugates on the cell surface. nih.gov This alteration can be detected by mass spectrometry, as the propanoyl group adds 14 Da to the mass of the sialic acid molecule. nih.gov
Research on mesenchymal stromal cells (MSCs) has demonstrated the successful incorporation of Neu5Prop into the cell surface N-glycome after supplementation with ManNProp. nih.gov In these studies, a significant percentage of the natural N-acetylneuraminic acid (Neu5Ac) was replaced by Neu5Prop, and this incorporation occurred evenly across the various N-glycan structures. nih.gov Such modifications can influence the biological properties of cells, as glycosylation affects biodistribution, cell signaling, and interactions with other molecules, such as galectins. nih.gov The ability to remodel the cell surface by introducing bioorthogonal functional groups via precursors like this compound opens avenues for therapeutic applications and for studying the role of glycans in biological processes.
Investigations into Oligosaccharide and Polysaccharide Assembly Pathways
The assembly of oligosaccharides and polysaccharides is a complex process governed by the sequential action of specific enzymes, primarily glycosyltransferases and glycosidases. Glycosyltransferases catalyze the transfer of a monosaccharide from a donor substrate to an acceptor, while glycosidases, which typically hydrolyze glycosidic bonds, can be used in reverse under specific conditions to synthesize oligosaccharides. These enzymatic approaches offer high regio- and stereoselectivity, which is crucial for creating complex glycan structures.
While specific studies detailing the enzymatic assembly of oligosaccharides using this compound as a direct building block are not extensively documented, the established principles of carbohydrate chemistry provide a clear framework for its potential use. Chemical synthesis methods have been developed to produce oligosaccharides containing the closely related N-acetyl-D-glucosamine (GlcNAc). nih.govnih.govbeilstein-journals.org These strategies often involve a "building block" approach, where protected monosaccharides are sequentially coupled and then deprotected. For instance, tuning the reactivity of glycosyl donors by using different N-protecting groups and anomeric leaving groups has enabled the efficient one-pot synthesis of GlcNAc-containing trisaccharides and tetrasaccharides. nih.gov
Similarly, enzymatic synthesis using glycosidases or glycosynthases, which are engineered enzymes with hydrolytic activity knocked out, could be applied. portlandpress.com These enzymes could potentially recognize this compound derivatives as substrates, incorporating them into growing oligosaccharide chains. The slightly larger N-propanoyl group compared to the N-acetyl group would be a key factor in determining substrate specificity and reaction efficiency. The successful synthesis of various oligosaccharides containing GlcNAc suggests that similar pathways could be adapted for the assembly of glycans featuring its N-propanoyl analog. nih.govresearchgate.net
Mechanistic Studies of Enzyme-N-Propanoyl-D-glucosamine Interactions
Understanding the interactions between enzymes and this compound is fundamental to predicting its metabolic fate and optimizing its use in biotechnological applications. This involves characterizing the kinetics of the enzymatic transformations it undergoes and elucidating the structural basis for enzyme recognition and binding.
Kinetic Characterization of Biotransformations
The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), quantify the enzyme's affinity for its substrate and its catalytic efficiency. While specific kinetic data for enzymes acting on this compound are limited, valuable insights can be drawn from studies on enzymes that process the analogous natural substrate, N-acetyl-D-glucosamine (GlcNAc).
A key enzyme in the metabolism of amino sugars is N-acetyl-D-glucosamine kinase (NAGK), which catalyzes the phosphorylation of GlcNAc to N-acetyl-D-glucosamine 6-phosphate. wikipedia.orguniprot.org Studies on NAGK from rat liver and kidney have determined its kinetic parameters for GlcNAc and other similar substrates. nih.govnih.gov The enzyme exhibits a high affinity for GlcNAc, as indicated by a low Km value. nih.govnih.gov
The substitution of the N-acetyl group with an N-propanoyl group introduces an additional ethyl moiety. This modification could influence the kinetic parameters in several ways. The increased size might lead to steric hindrance within the enzyme's active site, potentially decreasing binding affinity (a higher Km) or slowing the catalytic rate (a lower Vmax). Conversely, the increased hydrophobicity of the propanoyl group could lead to more favorable interactions with nonpolar residues in the active site, potentially increasing affinity. Detailed kinetic assays would be required to determine the precise effect of the N-propanoyl group on the efficiency of NAGK and other relevant enzymes.
| Substrate | Apparent Km (mM) |
|---|---|
| N-acetyl-D-glucosamine | 0.06 |
| N-acetyl-D-mannosamine | 0.95 |
| D-glucose | 600 |
Structural Basis of Enzyme-Substrate Recognition
The specificity of an enzyme for its substrate is determined by the precise three-dimensional arrangement of amino acids in its active site. X-ray crystallography studies of enzymes that bind glucosamine or its N-acetylated form have revealed the structural basis for this recognition. For example, the structure of an exo-β-D-glucosaminidase, an enzyme that hydrolyzes chitosan, shows a unique, negatively charged pocket in its active site. nih.govosti.gov This pocket specifically accommodates the nitrogen of the glucosamine residue, allowing the enzyme to distinguish it from glucose. nih.gov
In enzymes that recognize N-acylated glucosamine, the active site is shaped to accommodate both the sugar ring and the N-acyl side chain. The recognition of the sugar itself is typically mediated by a network of hydrogen bonds between the enzyme's polar residues (e.g., Asp, Glu, Gln) and the hydroxyl groups of the carbohydrate. portlandpress.com The N-acyl group is often situated in a more hydrophobic pocket.
For this compound, the fundamental interactions with the sugar ring would be expected to be similar to those for GlcNAc. However, the longer N-propanoyl chain would require accommodation within the N-acyl binding pocket. The architecture of this pocket would determine the enzyme's specificity. A narrow or sterically constrained pocket might not accommodate the bulkier propanoyl group, leading to poor binding or inactivity. Conversely, a larger, more hydrophobic pocket could favor the N-propanoyl group over the N-acetyl group, resulting in higher affinity. For instance, in the exo-type PpGlcNase, subsites are blocked by a long loop, creating a narrow pocket that dictates substrate preference. portlandpress.com The precise fit and interaction of the N-propanoyl group within such pockets are critical determinants of substrate recognition and catalytic activity.
Structural and Conformational Analysis of N Propanoyl D Glucosamine
Spectroscopic Characterization for Molecular Architecture Elucidation
Spectroscopic methods provide a powerful, non-destructive means to probe the structural and electronic properties of N-Propanoyl-D-glucosamine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bond connectivity, and the spatial arrangement of its functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C, allowing for a comprehensive mapping of the molecular structure.
The ¹H NMR spectrum of this compound in a deuterium (B1214612) oxide (D₂O) solvent reveals distinct signals for each proton in the molecule. Like its parent molecule, D-glucosamine, this compound exists in solution as an equilibrium mixture of two primary anomers: the α- and β-forms nih.govresearchgate.net. This results in a duplication of signals for some protons, with those corresponding to the α-anomer being distinguishable from the β-anomer.
The anomeric proton (H-1) is particularly diagnostic, appearing as a doublet in the downfield region of the spectrum. For the α-anomer, the H-1 signal appears at approximately 5.12 ppm with a small coupling constant (J) of 3.6 Hz, characteristic of an axial-equatorial relationship with H-2. The H-1 signal for the β-anomer is observed upfield at around 4.64 ppm with a larger coupling constant of 8.4 Hz, which is indicative of a trans-diaxial relationship with H-2 creative-proteomics.com. The remaining protons of the glucopyranose ring and the propanoyl group resonate in the region between 2.24 and 3.85 ppm.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in both anomeric forms. The chemical shifts are sensitive to the local electronic environment and stereochemistry, allowing for the unambiguous assignment of all carbon atoms in the sugar ring and the N-propanoyl side chain.
Interactive Table: ¹H NMR Spectral Data for this compound in D₂O
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | J-coupling Constant (Hz) | Anomer |
| H-1 | 5.12 | d | 3.6 | α |
| H-1 | 4.64 | d | 8.4 | β |
| Ring Protons (H-2 to H-6) | 3.34 - 3.85 | m | - | α/β |
| -CH₂- (propanoyl) | 2.24 | q | 7.6 | α/β |
| -CH₃ (propanoyl) | 1.05 | t | 7.6 | α/β |
Data sourced from supplementary information provided by the Royal Society of Chemistry. Note: 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.
While 1D NMR provides fundamental structural data, advanced 2D NMR techniques are necessary to confirm atomic connectivity and elucidate fine stereochemical details.
Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, typically those on adjacent carbons. It would be used to trace the proton connectivity network within the pyranose ring, confirming the sequence from H-1 through H-6.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with their directly attached carbons, enabling the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is a powerful method for determining the spatial proximity of protons. For this compound, NOESY is crucial for confirming the stereochemistry at the anomeric center. For the α-anomer, a cross-peak between H-1 and H-2 would be expected, while for the β-anomer, NOE cross-peaks would be observed between H-1 and the axial protons H-3 and H-5, confirming their cis relationship. These advanced techniques are routinely applied to determine the anomeric configurations of polysaccharides and their derivatives creative-proteomics.comnih.gov.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the stretching and bending of chemical bonds. It is particularly useful for identifying functional groups.
The IR spectrum of this compound is characterized by several key absorption bands. A broad, strong band in the 3600–3000 cm⁻¹ region corresponds to the O-H stretching vibrations of the multiple hydroxyl groups, as well as the N-H stretching of the amide group nih.gov. The C-H stretching vibrations of the alkyl portions of the sugar ring and propanoyl group appear in the 3000–2800 cm⁻¹ range.
A particularly important diagnostic band is the "amide I" band, which appears in the 1700–1600 cm⁻¹ region and is primarily due to the C=O stretching vibration of the propanoyl amide group acs.org. The position and shape of this band are highly sensitive to the local environment, including hydrogen bonding and solvent interactions acs.org. Studies on this compound have shown that solute-solvent interactions lead to the formation of structured clusters in protic solvents like water and methanol, which is reflected in the vibrational relaxation rate of the amide I mode acs.org. This sensitivity makes the amide I band a useful probe for characterizing the structural dynamics of this compound in different environments acs.org. The amide II band, resulting from N-H bending and C-N stretching, is typically observed around 1550 cm⁻¹.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.
For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate intact molecular ions, typically [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₁₇NO₆).
Tandem mass spectrometry (MS/MS) is used to fragment the isolated molecular ion and analyze the resulting product ions. The fragmentation pattern of this compound would provide definitive structural information. Expected fragmentation pathways include:
Neutral loss of water molecules (H₂O) from the sugar ring.
Cleavage of the glycosidic bond within the sugar ring, leading to characteristic cross-ring fragments.
Loss of the N-propanoyl group.
This detailed fragmentation fingerprint is crucial for the unambiguous identification of this compound within complex biological mixtures, such as in the analysis of glycoconjugates or in metabolomics studies nih.govresearchgate.netmdpi.com. MS-based methods are central to modern glycoproteomics for identifying specific glycan structures attached to proteins nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
X-ray Crystallography and Cryo-Electron Microscopy of this compound in Complex with Biological Macromolecules (if available)
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional atomic-resolution structures of biological macromolecules and their complexes with ligands nih.govias.ac.in. These methods provide unparalleled insight into the specific molecular interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—that govern molecular recognition and biological function.
X-ray crystallography requires the molecule of interest, typically a protein in complex with its ligand, to be grown into a highly ordered, single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the molecule ias.ac.inresearchgate.net. This technique has been used to study enzymes that act on related molecules, such as N-acyl-D-glucosamine 2-epimerase nih.gov.
Cryo-EM is a powerful alternative, particularly for large, dynamic, or membrane-bound complexes that are difficult to crystallize nih.govresearchgate.net. In cryo-EM, a solution of the macromolecular complex is rapidly frozen in a thin layer of vitreous ice, preserving the molecules in their near-native state nih.gov. A transmission electron microscope is then used to acquire thousands of images of the individual particles, which are computationally averaged to reconstruct a high-resolution 3D structure nih.gov.
As of this writing, a search of publicly available structural databases did not yield any specific X-ray crystal or cryo-EM structures of this compound bound to a biological macromolecule. However, the application of these techniques would be the definitive method to understand how this specific compound is recognized by and interacts with protein targets such as enzymes or receptors at the atomic level.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating the structural and dynamic properties of this compound at an atomic level. These methods provide insights that can be challenging to obtain through experimental techniques alone, offering a detailed view of conformational landscapes, solvent interactions, and potential binding modes with biological macromolecules.
Prediction of Conformational Preferences and Energetics
Computational studies, particularly ab initio molecular dynamics, have been employed to understand the conformational behavior of this compound. The flexibility of the molecule is primarily centered around the glycosidic linkage and the orientation of the propanoyl group relative to the pyranose ring.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Significance |
| ω (O5-C1-N2-C7) | Defines the orientation of the N-propanoyl group relative to the pyranose ring. | Influences the overall shape and steric hindrance of the molecule. |
| φ (C1-N2-C7-C8) | Describes the rotation around the amide bond. | Determines the planarity of the amide group and its hydrogen bonding capacity. |
| ψ (N2-C7-C8-C9) | Relates to the orientation of the ethyl group of the propanoyl moiety. | Affects the hydrophobic surface area and interactions. |
| θ (C5-C6-O6-H) | Orientation of the primary hydroxyl group. | A key factor in the hydrogen-bonding network. |
Note: The atom numbering is illustrative for the purpose of this table.
Simulation of Solute-Solvent Interactions and Hydration Shells
Ab initio molecular dynamics simulations have been utilized to elucidate the microscopic details of the interactions between this compound and solvent molecules. mdpi.com These simulations reveal the formation and dynamics of the hydration shell surrounding the solute.
In aqueous solutions, water molecules form a structured hydration layer around this compound. The amide group and the hydroxyl groups of the glucose ring are primary sites for hydrogen bonding with water. Simulations have shown that in solvents like water and methanol, distinct solute-solvent clusters can form. mdpi.com This is in contrast to aprotic solvents such as dimethylsulfoxide, where such structured clusters are less likely. mdpi.com
The dynamics of the hydration shell are crucial for understanding the molecule's properties in a biological context. The vibrational relaxation rate of the amide-I mode of this compound has been shown to be sensitive to the solvent environment, which is a direct consequence of these solute-solvent interactions. mdpi.com The lifetime of the amide-I vibration is notably shorter for this compound compared to simpler amides, a phenomenon attributed to the additional vibrational modes provided by the sugar ring. mdpi.com
Table 2: Summary of Solvation Characteristics of this compound
| Solvent | Solute-Solvent Clustering | Primary Interaction Sites | Key Findings from Simulations |
| Water | Formation of structured clusters mdpi.com | Amide group, Hydroxyl groups | Strong hydrogen bonding network; distinct hydration shell. mdpi.com |
| Methanol | Formation of structured clusters mdpi.com | Amide group, Hydroxyl groups | Similar to water, with solvent molecules acting as both H-bond donors and acceptors. mdpi.com |
| Dimethylsulfoxide (DMSO) | Unlikely to form structured clusters mdpi.com | Amide group (primarily C=O) | Less structured solvent environment compared to protic solvents. mdpi.com |
Modeling of this compound Binding to Protein Targets
While specific studies detailing the molecular docking and dynamics of this compound with protein targets are not widely available, the computational methodologies for such investigations are well-established. These techniques are routinely used for related N-acyl-D-glucosamine derivatives to predict and analyze their interactions with biological receptors.
Molecular Docking: This computational technique would be the first step to predict the preferred binding orientation of this compound within the active site of a target protein. Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions).
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time. These simulations provide a dynamic view of the binding, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. Key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the evolution of intermolecular hydrogen bonds are analyzed to determine the stability and nature of the interaction.
For instance, similar computational approaches have been successfully applied to study the binding of other N-acyl-D-glucosamine compounds, such as N-acetyl-D-glucosamine and N-palmitoyl-D-glucosamine, to various protein targets. These studies have provided valuable insights into the molecular basis of recognition and inhibition in different biological systems. The same principles and methods would be directly applicable to investigate the potential protein interactions of this compound, should specific biological targets be identified.
Table 3: Compounds Mentioned in the Article
Biological Roles and Mechanistic Insights of N Propanoyl D Glucosamine Non Clinical Focus
Role as an Analog or Substrate in Specific Biochemical Pathways
Investigation in Microbial Cell Wall Biosynthesis (e.g., Peptidoglycan Precursor Studies)
N-acetyl-D-glucosamine (GlcNAc) is a fundamental component of the bacterial cell wall, forming the glycan backbone of peptidoglycan along with N-acetylmuramic acid. nih.gov This vital structural role makes the biosynthetic pathway of peptidoglycan a target for investigation. While extensive research exists on GlcNAc's role, studies specifically investigating N-Propanoyl-D-glucosamine as a direct precursor analog in microbial peptidoglycan biosynthesis are not extensively detailed in the reviewed literature. The biosynthetic machinery for peptidoglycan involves the conversion of UDP-GlcNAc, and it is plausible that this compound could serve as a substrate analog, potentially leading to its incorporation into the cell wall structure. nih.gov Such incorporation of an unnatural monosaccharide could alter the physical and chemical properties of the peptidoglycan, offering a potential avenue for modulating bacterial cell wall integrity. In Gram-positive bacteria, GlcNAc is also a component of teichoic acids, presenting another pathway where this compound could potentially act as an analog. nih.gov
Modulation of Glycosylation Processes in Cell Lines and Animal Models (Excluding Clinical Outcomes)
This compound and its related amino sugar analogs have been utilized in metabolic glycoengineering to modify cell surface glycosylation. nih.govacs.org When introduced to cells or animal models, these unnatural monosaccharides can be processed by the cellular glycosylation machinery and incorporated into glycans. nih.gov For instance, studies have shown that N-propanoyl-D-mannosamine, a precursor to the non-physiological sialic acid N-propanoylneuraminic acid (Neu5Prop), is readily incorporated into both membrane and serum glycoproteins in rats. acs.orgacs.org This demonstrates the tolerance of the biosynthetic pathway for unnatural N-acyl groups.
Research on human umbilical cord blood-derived mesenchymal stromal cells (MSCs) supplemented with N-propanoylmannosamine (ManNProp) revealed significant alterations in the N-glycan profile. nih.govresearchgate.net Mass spectrometric analysis showed that approximately half of the N-acetylneuraminic acid (Neu5Ac) was replaced by Neu5Prop on cell surface N-glycans. nih.govresearchgate.net Furthermore, the supplementation led to an increase in multiply fucosylated N-glycan species, specifically Lewis x or blood group H epitopes. nih.govresearchgate.net There was also an observed increase in tri- and tetra-antennary and polylactosamine-containing N-glycans. nih.govresearchgate.net While these studies primarily used the mannosamine (B8667444) precursor, they highlight the principle that introducing N-propanoyl-containing monosaccharides can effectively modulate the structure of cell surface glycans.
The table below summarizes the observed changes in the N-glycan profile of human MSCs after supplementation with N-propanoylmannosamine.
| Glycan Feature | Observation in ManNProp Supplemented Cells |
| Sialic Acid Composition | Replacement of ~50% of N-acetylneuraminic acid with N-propanoylneuraminic acid |
| Fucosylation | Increase in multiply fucosylated N-glycan species (Lewis x or blood group H epitopes) |
| Antennae Structure | Increase in tri- and tetra-antennary N-glycans |
| Polylactosamine Content | Increase in polylactosamine-containing N-glycans |
This data is based on studies using N-propanoylmannosamine, a precursor that leads to the incorporation of N-propanoylneuraminic acid into glycans. nih.govresearchgate.net
Functional Studies in Glycoengineering and Glycomic Profiling
The ability to introduce unnatural monosaccharides like this compound into cellular glycans makes it a valuable tool in glycoengineering and for glycomic profiling. researchgate.net Metabolic glycoengineering allows for the modification of cell surfaces, which can, in turn, influence various cellular processes. nih.gov By introducing monosaccharides with slightly altered structures, researchers can probe and modulate the functions of glycans in a controlled manner.
The incorporation of N-propanoyl groups in place of the natural N-acetyl groups on sialic acids has been shown to affect cell biology in several ways, including modulating viral binding and altering cell adhesion. nih.gov For example, in mesenchymal stromal cells, supplementation with N-propanoylmannosamine led to an increased expression of the sialyl Lewis x (sLex) epitope, which is important for cell trafficking. nih.govresearchgate.net This modification of the cell surface demonstrates the potential of using N-propanoyl analogs to engineer cell behavior for specific applications.
Glycomic profiling techniques, such as mass spectrometry, have been instrumental in characterizing the changes in glycosylation patterns resulting from the introduction of unnatural monosaccharides. nih.govresearchgate.net These methods allow for a detailed analysis of the types and quantities of different glycan structures on the cell surface, providing insights into the specificity and efficiency of the incorporation of analogs like this compound.
Mechanistic Studies of Enzyme Activity Modulation by this compound
While this compound can be processed by the cellular machinery, specific studies detailing its direct modulatory effect on the activity of individual enzymes are limited in the available literature. However, the broader class of glucosamine (B1671600) and its derivatives are known to influence various enzymes involved in glycosylation and signaling pathways. For instance, glucosamine itself can inhibit N-linked glycosylation, leading to a reduction in the molecular mass of various glycoproteins. nih.gov This suggests that analogs like this compound could potentially interact with and modulate the activity of glycosyltransferases or other enzymes in the glycosylation pathway. The structural similarity to the natural substrate, N-acetyl-D-glucosamine, implies that it could act as a competitive inhibitor or an alternative substrate for these enzymes.
Interactions with Lectins and Glycan-Binding Proteins (in vitro/biophysical studies)
Lectins are proteins that exhibit high specificity for binding to carbohydrate structures. The interaction between lectins and cell-surface glycans is crucial for many biological processes, including cell recognition and adhesion. The modification of glycans with unnatural monosaccharides, such as the introduction of an N-propanoyl group, can alter these interactions.
While direct in vitro binding studies of this compound with a wide range of lectins are not extensively documented, the principle of altered lectin binding due to glycan modification is well-established. For example, a lectin from Acropora tenuis, ActL, binds specifically to N-acetyl-d-glucosamine and is involved in attracting symbiotic dinoflagellates. mdpi.com The introduction of a larger propanoyl group in place of the acetyl group on the glucosamine residue would likely alter the binding affinity of such lectins. The subtle change in the N-acyl chain length can affect the precise fit into the lectin's carbohydrate-binding pocket, potentially leading to either enhanced or diminished binding, or even a complete loss of interaction. Biophysical studies would be necessary to quantify the specific binding kinetics and affinities of N-propanoyl-decorated glycans with various lectins and other glycan-binding proteins.
Advanced Analytical Methodologies for N Propanoyl D Glucosamine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the analysis of glycoconjugates. The selection of the appropriate technique is contingent on the analyte's physicochemical properties and the analytical objective, such as purity assessment or quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of glucosamine (B1671600) derivatives. Due to the lack of a native UV-absorbing chromophore, direct detection of N-Propanoyl-D-glucosamine by UV is challenging. oup.com Therefore, method development often involves either pre-column derivatization to attach a UV-active label or the use of universal mass-based detectors. oup.comtandfonline.com
A common derivatization agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the amino group to yield a highly fluorescent and UV-active derivative. tandfonline.com The separation is typically achieved using reversed-phase columns, such as a C18 column. tandfonline.com
Method validation is crucial to ensure that the analytical procedure is reliable, accurate, and reproducible. nih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specified range. nih.govnih.govnih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.govrroij.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.govrroij.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
| Parameter | Typical Conditions for Derivatized Glucosamine Analysis |
| Column | Reversed-Phase C18 (e.g., Phenomenex Prodigy ODS-3) nih.gov or Amino Column nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., water with 0.05% TFA) nih.gov |
| Derivatization Agent | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su) nih.gov |
| Detection | UV at 265 nm (for FMOC derivative) nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min nih.govnih.gov |
| Column Temperature | 30-35 °C nih.govscielo.br |
Gas Chromatography (GC) offers high separation efficiency and is a powerful tool for analyzing volatile compounds. For non-volatile analytes like this compound, chemical derivatization is mandatory to increase their volatility and thermal stability. nih.govacs.org
A common two-step derivatization process for amino sugars involves alkoximation followed by trimethylsilylation. acs.org This procedure converts the polar hydroxyl and amine groups into less polar and more volatile ethers and silyl ethers, respectively, making the compound suitable for GC analysis. acs.org The separation of different N-acetylhexosamine isomers has been successfully demonstrated using this approach, indicating its applicability for separating structurally similar compounds like this compound from its isomers. nih.govacs.org The use of mass spectrometry (MS) as a detector (GC-MS) provides high selectivity and allows for structural elucidation based on fragmentation patterns. rasayanjournal.co.in
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation mode for highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govchromatographyonline.com this compound, being a polar carbohydrate derivative, is an ideal candidate for HILIC separation. chromatographyonline.com
The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. chromatographyonline.com This allows polar compounds to be strongly retained and separated with high efficiency. nih.gov A variety of polar stationary phases can be used, including those with amino, amide, or zwitterionic functionalities. nih.govchromatographyonline.commdpi.com HILIC methods offer the advantage of using mobile phases with high organic content, which can enhance sensitivity when coupled with mass spectrometry. chromatographyonline.com
| Stationary Phase Type | Functional Group | Characteristics |
| Amide | Carbamoyl groups | Neutral; offers expanded stability compared to amino phases. chromatographyonline.com |
| Amino | Aminopropyl groups | Provides good selectivity for saccharides but can have limited stability. chromatographyonline.com |
| Zwitterionic | e.g., Sulfoalkyl-betaine | Possesses both positive and negative charges, offering unique selectivity. scielo.brmdpi.com |
| Diol | Dihydroxypropyl groups | Neutral phase providing hydrogen bonding interactions. mdpi.com |
Derivatization Strategies for Enhanced Analysis (excluding basic identification)
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance its detectability by spectroscopic methods and improve its chromatographic behavior.
Pre-column derivatization involves the reaction of the analyte with a derivatizing agent prior to its introduction into the chromatographic system. This approach is widely used in HPLC to attach a chromophore or a fluorophore to the this compound molecule, thereby enabling its detection by UV-Visible or fluorescence detectors. Common derivatizing agents for amino sugars include:
o-Phthalaldehyde (OPA): Reacts with the primary amino group of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative.
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with the amino group to produce a stable, fluorescent derivative.
Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamoyl derivative that can be detected by UV absorption.
Post-column derivatization occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. This method avoids the potential for multiple derivative peaks that can sometimes occur with pre-column derivatization. For amino sugars, a common post-column derivatization involves the use of reagents like ninhydrin, which reacts with the amino group to produce a colored compound that can be detected by a UV-Visible detector.
| Derivatization Strategy | Reagent Example | Detection Method | Key Advantage |
| Pre-column | o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity |
| Pre-column | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence | Stable derivatives |
| Pre-column | Phenylisothiocyanate (PITC) | UV-Visible | Robust and well-established |
| Post-column | Ninhydrin | UV-Visible | Avoids multiple derivative peaks |
The efficiency of a derivatization reaction is influenced by several factors, including the choice of reagent, reaction time, temperature, pH, and the solvent matrix. The optimization of these parameters is critical to ensure complete and reproducible derivatization, which is essential for accurate quantification.
For the pre-column derivatization of this compound with a reagent like OPA for HPLC-fluorescence detection, the following parameters would need to be optimized:
Reagent Concentration: A sufficient excess of the derivatizing agent is required to drive the reaction to completion.
pH: The reaction between OPA and primary amines is pH-dependent, typically requiring alkaline conditions (pH 9-10).
Reaction Time and Temperature: The reaction should be rapid and proceed to completion within a reasonable timeframe at a controlled temperature to ensure reproducibility.
Stability of the Derivative: The stability of the resulting derivative under the chromatographic conditions must be assessed to prevent degradation during analysis.
Similarly, for GC-MS analysis, the silylation protocol for this compound would require optimization. This would involve selecting the appropriate silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), optimizing the reaction temperature and time, and ensuring a moisture-free environment to prevent the hydrolysis of the silylating agent and the derivatized product. The use of a catalyst, such as trimethylchlorosilane (TMCS), can also be explored to enhance the reaction rate.
The choice of the analytical platform will also dictate the optimization strategy. For instance, derivatization for LC-MS may focus on improving ionization efficiency in addition to chromatographic separation, whereas for GC-MS, the primary goal is to increase volatility and thermal stability.
Future Research Directions and Emerging Areas for N Propanoyl D Glucosamine
Design and Synthesis of Next-Generation N-Propanoyl-D-glucosamine Analogs for Glycoscience
The synthesis of novel analogs of this compound is a cornerstone of future research, aiming to create molecular probes and modulators with enhanced specificity and functionality. The general approach involves the chemical modification of the D-glucosamine scaffold, a process that has been established for various acyl derivatives.
The synthesis of N-acyl-D-glucosamine derivatives can be achieved through several established chemical methods. One common strategy involves the treatment of D-glucosamine with an acid anhydride (like propionic anhydride for this compound) in a suitable solvent such as methanol. Alternatively, acid chlorides can be used in an aqueous medium with the addition of a base to neutralize the resulting acid. These methods allow for the specific N-acylation of the amino group on the glucosamine (B1671600) sugar. Further modifications can be made to the hydroxyl groups on the sugar ring, leading to polyacylated derivatives, by using acylating agents in the presence of a catalyst like pyridine.
Future design strategies for next-generation analogs will focus on:
Varying the Acyl Chain: Introducing modifications to the propanoyl group, such as fluorination, isotopic labeling, or the addition of reporter tags (e.g., fluorophores, biotin), can create probes for advanced imaging and biochemical assays.
Modifying the Sugar Moiety: Alterations to the glucosamine backbone itself could influence metabolic uptake and incorporation into glycoconjugates, allowing for more targeted biological studies.
Introducing Functional Groups: Incorporating reactive groups, such as alkynes or azides, would enable the use of bioorthogonal chemistry (e.g., "click chemistry") to attach a wide range of molecules to glycans in situ, facilitating the study of their dynamic interactions.
A library of these synthesized analogs can be used to probe the structural influences of sugar derivatives on molecular self-assembly and biological function. For instance, research on other N-acetyl glucosamine derivatives has shown that functionalization at different hydroxyl positions can lead to the design of new classes of materials like organogelators. rsc.org
Integration with "Omics" Technologies for Comprehensive Glycomic and Glycoproteomic Studies
The integration of this compound analogs with "omics" technologies, particularly glycomics and glycoproteomics, represents a powerful strategy for understanding the complex world of glycans (the "glycome"). These fields analyze the entire complement of glycans and glycoproteins in a biological system, respectively, to understand how changes in glycosylation relate to health and disease. nih.govnih.gov
Glycomics focuses on analyzing the glycan structures that have been released from their protein or lipid carriers. nih.gov
Glycoproteomics aims to identify the specific proteins that are glycosylated, the sites of glycan attachment, and the structure of the glycans at each site. nih.gov
The general workflow for these studies involves sample preparation, glycan/glycopeptide enrichment, separation by techniques like liquid chromatography (LC), and analysis by mass spectrometry (MS). researchgate.netescholarship.orgmq.edu.au this compound analogs can be metabolically incorporated into cellular glycans. If the analog carries a unique mass signature or a specific tag, it can be easily traced and identified within a complex biological sample using mass spectrometry.
This integration allows researchers to:
Trace Metabolic Pathways: Follow the journey of the glucosamine analog from uptake to its incorporation into complex glycoconjugates.
Identify Specific Glycoproteins: Use the tagged glycan to isolate and identify the proteins it modifies, revealing new roles for glycosylation.
Quantify Glycosylation Changes: Compare the incorporation of the analog under different cellular conditions (e.g., healthy vs. disease state) to quantify changes in glycosylation patterns.
A "glycomics-guided glycoproteomics" approach, where an initial glycomic analysis creates a library of known glycan structures for a specific sample, can significantly enhance the accuracy and efficiency of subsequent glycoproteomic analysis. researchgate.netmq.edu.au The use of tailored this compound analogs in such workflows would further refine the ability to profile the glycoproteome of complex biological specimens. mq.edu.au
Development of Novel Enzymatic Tools and Biocatalysts for this compound Modifications
Enzymes offer a highly specific and efficient means of synthesizing and modifying sugar molecules. The development of novel biocatalysts for this compound is a key area of future research that could revolutionize its production and application. The enzymatic modification of glucosamine and its derivatives is a well-established field, providing a strong foundation for this work. researchgate.net
Current enzymatic approaches in glycoscience include:
Chitinases and β-N-acetylglucosaminidases: These enzymes are used to break down chitin (B13524) (a polymer of N-acetylglucosamine) into its monomer units. nih.govmdpi.com Similar enzymes could potentially be engineered to recognize and process this compound or its polymers.
Glycosyltransferases (GTs): These enzymes are responsible for building complex glycan structures by transferring sugar monomers onto proteins or lipids. mdpi.com Novel GTs could be discovered or engineered to specifically use this compound as a substrate, enabling the controlled synthesis of custom glycans.
Amidases and Acylases: Enzymes like Peptide N-glycosidase F (PNGase F) are used to release N-glycans from proteins by cleaving the bond between the glycan and the asparagine residue. nih.gov Other enzymes could be developed to specifically add or remove the propanoyl group, allowing for precise control over glycan structure.
Future research will focus on discovering new enzymes from diverse microbial sources and using protein engineering techniques to alter the substrate specificity of known enzymes. For example, a tyrosinase enzyme has been used to modify N-terminal proline residues through an oxidative coupling reaction, demonstrating the potential for enzymes to perform novel bioconjugation chemistries. amazonaws.com Applying similar innovative enzymatic strategies to this compound could enable its site-specific attachment to proteins or other molecules, creating powerful new tools for research.
Computational and AI-Driven Approaches in this compound Research
Computational modeling and artificial intelligence (AI) are transforming drug discovery and molecular biology, and these tools are increasingly being applied to glycoscience. nih.govnih.gov For this compound, these approaches can accelerate research by predicting molecular interactions, designing novel analogs, and analyzing complex datasets.
Molecular Modeling and Simulation: Computational techniques like molecular docking and molecular dynamics (MD) simulations can predict how this compound might bind to and interact with specific proteins, such as enzymes or receptors. For example, a combined computational and biochemical study investigated how a different glucosamine derivative, NAPA, inhibits the kinase activity of IKKα. researchgate.netnih.gov Molecular docking identified the optimal binding site, and MD simulations provided insights into the stability of the interaction. researchgate.net Similar studies on this compound could rapidly screen potential protein targets and elucidate its mechanism of action at an atomic level.
AI in Analog Design and Property Prediction: AI and machine learning (ML) models can analyze vast chemical datasets to learn the relationships between a molecule's structure and its activity or properties. nih.gov This capability can be leveraged in several ways:
De Novo Design: Generative AI models can design entirely new analogs of this compound with desired properties, such as improved binding affinity for a target protein or better cell permeability. nih.govscitechdaily.com
Property Prediction: AI can predict critical properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) for newly designed analogs, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov
Target Identification: AI algorithms can analyze biological data to identify novel protein targets that may be modulated by this compound or its derivatives. nih.gov
Role of this compound in Host-Microbe Glycan Interactions (non-pathological, mechanistic)
The gut microbiota is a complex ecosystem where bacteria constantly interact with the host and with each other, often through the sensing and metabolism of glycans. Mucus, which lines the intestinal tract, is rich in glycans that can be used by bacteria as both a nutrient source and as signaling molecules. nih.gov Future research will explore the specific, non-pathological roles that this compound might play in these intricate interactions.
The closely related compound N-acetylglucosamine (NAG) provides a valuable model for this research. NAG is a primary component of host mucus and bacterial cell walls. Studies have shown that some bacteria can release NAG from host glycans and use it not just for nutrition, but also as a regulatory signal. For instance, in certain strains of E. coli, the catabolism of NAG has been shown to influence gene expression and reduce the formation of biofilms. nih.gov This demonstrates that a simple amino sugar can act as a signaling molecule to modulate complex bacterial community behaviors.
Based on this precedent, future mechanistic studies on this compound will investigate:
Metabolism by Gut Microbes: Identifying which bacterial species possess the enzymatic machinery to recognize and metabolize this compound.
Signaling and Gene Regulation: Determining if this compound or its metabolic byproducts act as signaling molecules that alter gene expression in commensal bacteria, potentially influencing processes like colonization, metabolism, or communication.
Understanding these fundamental interactions could reveal novel ways to modulate the gut microbiome for host benefit, using specifically designed glycan molecules like this compound.
Q & A
Basic: What are the key considerations in designing a synthesis protocol for N-Propanoyl-D-glucosamine to ensure high regioselectivity and yield?
To achieve regioselective propanoylation of D-glucosamine, researchers must address steric and electronic factors influencing acylation sites. A validated approach involves:
- Protecting group strategy : Temporarily block reactive hydroxyl groups (e.g., using benzyl or acetyl groups) to direct propanoylation to the desired amine position .
- Catalytic optimization : Use mild bases (e.g., pyridine) or enzymatic catalysts to minimize side reactions. For example, lipases have been employed for selective acylation of amino sugars .
- Reagent stoichiometry : Control molar ratios of propanoyl chloride/glucosamine (typically 1.2:1) to avoid over-acylation.
- Purification : Chromatographic techniques (e.g., silica gel or HPLC) are critical for isolating the target compound from unreacted starting materials or byproducts .
Basic: How can enzymatic assays be optimized for accurate quantification of this compound in complex biological matrices?
Enzymatic assays require rigorous optimization of sample preparation and reaction conditions:
- Deproteinization : Use Carrez reagents (potassium hexacyanoferrate II and zinc sulfate) to precipitate proteins in biological samples, minimizing interference .
- Enzyme specificity : Validate assay specificity using control reactions with structurally similar compounds (e.g., N-Acetyl-D-glucosamine) to confirm no cross-reactivity .
- Reagent preparation : Follow standardized protocols for enzyme cofactors (e.g., NADP+/ATP) and buffers. For example, Megazyme’s assay kit uses a reagent mix containing hexokinase and glucose-6-phosphate dehydrogenase to quantify D-glucosamine derivatives via NADPH formation .
- Calibration curves : Include both single-point and multi-point standards to account for matrix effects .
Advanced: What advanced spectroscopic techniques are recommended for resolving ambiguities in the structural characterization of this compound derivatives?
Contradictions in structural data (e.g., glycosidic linkage or propanoyl position) require multi-technique validation:
- NMR spectroscopy : Use - HSQC and NOESY to confirm stereochemistry and substituent positions. For example, NMR can distinguish between α- and β-anomers via coupling constants () .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions, as demonstrated in studies of N-acetyl-D-glucosamine inhibitors bound to glycogen phosphorylase .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) identifies fragmentation patterns unique to propanoyl-modified sugars .
- Computational modeling : Density functional theory (DFT) calculations validate experimental NMR or crystallographic data .
Advanced: What methodological approaches are employed to investigate the role of this compound in modulating enzymatic activity or cellular signaling pathways?
Functional studies require a combination of in vitro and in situ strategies:
- Enzyme inhibition assays : Test competitive/non-competitive inhibition using purified enzymes (e.g., glycosidases or kinases) with varying substrate concentrations .
- Metabolic labeling : Incorporate isotopically labeled this compound (e.g., -propanoyl) into cell cultures, followed by LC-MS/MS to track metabolic incorporation .
- Gene expression profiling : Use RNA-seq or qPCR to assess changes in glycosylation-related genes (e.g., OGT or GFPT1) upon treatment .
- Flow cytometry : Detect cell-surface glycan modifications using lectins or antibodies specific to propanoyl-epitopes .
Basic: What are the standard protocols for validating the purity and stability of this compound under various storage conditions?
- Purity assessment :
- Stability testing :
Advanced: How can researchers address discrepancies in reported bioactivity data of this compound across different experimental models?
Contradictory bioactivity results often arise from:
- Model-specific variability : Test the compound in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-dependent effects .
- Dose-response validation : Use a wide concentration range (nM to mM) to rule out off-target effects at high doses .
- Pharmacokinetic factors : Assess bioavailability differences using in vivo models (e.g., murine) with plasma/tissue sampling over time .
- Data normalization : Standardize assays to internal controls (e.g., housekeeping genes or ATP levels) to mitigate batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
